N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine is a chemical compound characterized by its unique molecular structure and potential biological activities. With the molecular formula and a molecular weight of 189.25 g/mol, this compound falls within the category of benzofuran derivatives, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities .
This compound is classified under organic compounds, specifically as an amine due to the presence of the cyclopropanamine moiety. The benzofuran structure contributes to its classification as a heterocyclic compound, which is significant in medicinal chemistry for drug development. It has been studied for its interaction with various biological targets, particularly in the context of cannabinoid receptors .
The synthesis of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine can be achieved through several methods. A common approach involves a free radical cyclization cascade that allows for the construction of complex polycyclic structures from simpler precursors. This method typically requires specific reaction conditions to optimize yields and minimize byproducts .
While detailed industrial production methods for this specific compound are not extensively documented, principles of large-scale organic synthesis apply. These include optimizing reaction conditions, utilizing cost-effective reagents, and ensuring high yields.
The molecular structure of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine features a cyclopropane ring attached to a benzofuran moiety. The InChI representation is:
This structure is notable for its potential interactions in biological systems due to the presence of both nitrogen and oxygen atoms within its framework.
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine can participate in various chemical reactions:
Typical reagents include:
The mechanism of action for N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine primarily involves its interaction with cannabinoid receptors in biological systems. Benzofuran derivatives have been shown to exhibit significant activity against various biological targets:
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine exhibits characteristics typical of organic compounds:
Key chemical properties include:
Relevant data suggest that modifications in substituents can significantly alter these properties .
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine has potential applications across various fields:
Benzofuran derivatives constitute a structurally diverse class of heterocyclic compounds with extensive documentation in pharmacologically active natural products and synthetic drugs. The benzofuran core—a fusion of benzene and furan rings—provides a planar, electron-rich platform amenable to diverse chemical modifications that influence bioactivity. Historically, natural benzofurans like psoralen (from Psoralea corylifolia) established early therapeutic precedents as photochemotherapy agents for psoriasis and vitiligo through DNA intercalation mechanisms [3] [5]. The mid-20th century witnessed strategic exploitation of this scaffold in synthetic pharmaceuticals, exemplified by the antiarrhythmic drug amiodarone, where the benzofuran moiety contributes to lipid membrane interaction and prolonged therapeutic effects. Similarly, usnic acid—a dibenzofuran derivative from lichens—demonstrated broad-spectrum antibiotic activity against Gram-positive bacteria, including multidrug-resistant Staphylococcus aureus strains [3] [5].
Modern medicinal chemistry leverages benzofuran's versatility through targeted substitutions that enhance potency and selectivity:
Table 2: Evolution of Key Benzofuran Derivatives in Therapeutics
Compound | Structural Features | Therapeutic Area | Significance | |
---|---|---|---|---|
Psoralen | Linear furanocoumarin | Dermatology | First natural photosensitizer for psoriasis (1940s) | |
Amiodarone | Iodinated benzofuran + diethylaminoethoxy | Cardiology | Class III antiarrhythmic; market approval (1960s) | |
Usnic Acid | Dibenzofuran dione | Infectious Disease | Natural antibiotic against MRSA (1970–present) | |
Bergapten | 5-Methoxypsoralen | Oncology/Chemotherapy | Adjuvant in tumor photochemotherapy | |
Synthetic 2-arylbenzofurans | C2-aryl substitution | Oncology | Tubulin inhibition (IC₅₀ < 1 µM in MCF-7) | |
N-(2,3-Dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine | Cyclopropanamine extension | Neuroscience (GPCR) | Allosteric modulator candidate (2010s) | [9] |
The 2,3-dihydrobenzofuran variant present in N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine offers distinct advantages over planar benzofurans: Partial saturation of the furan ring reduces metabolic oxidation susceptibility while maintaining aromatic stacking capabilities. The chiral C2 position allows for enantioselective synthesis, critical for optimizing receptor interactions [3] [9].
Cyclopropanamine derivatives have transitioned from synthetic curiosities to privileged pharmacophores in 21st-century drug discovery, primarily due to their unique biophysical and conformational properties. The cyclopropyl group—a strained three-carbon ring—imposes significant bond angle compression (≈60°) that mimics trans-amide bonds or alkene bioisosteres while conferring enhanced metabolic stability over linear alkylamines. This rigidity enables precise vectorial presentation of functional groups to complementary receptor subpockets, making cyclopropanamines particularly valuable for targeting allosteric sites with stringent spatial requirements [1] [4].
In GPCR allosteric modulation—the primary therapeutic paradigm for N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine—cyclopropanamine-containing compounds exhibit multifaceted advantages:
Table 3: Cyclopropanamine-Containing Allosteric Modulators in GPCR Drug Discovery
Compound | Target GPCR | Chemical Features | Key Pharmacological Properties | |
---|---|---|---|---|
BQCA | M₁ Muscarinic | Quinoline + cyclopropanamine | PAM (αβ = 38); >100-fold M₁ selectivity | [4] |
LY2033298 | M₄ Muscarinic | Bicyclic amine + cyclopropane carboxamide | PAM (EC₅₀ = 270 nM); enhances dopamine inhibition | [4] [6] |
VU0467485 | M₅ Muscarinic | Azabicyclo[3.2.1]octane + cyclopropane | NAM-agonist; subtype-specific receptor silencing | [4] |
N-(2,3-Dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine | Undisclosed (GPCR) | Dihydrobenzofuran + cyclopropanamine | Proposed bitopic/allosteric ligand; structural hybrid | [9] |
Molecular modeling reveals cyclopropanamines preferentially engage GPCR allosteric pockets through:
For N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine, the integration with dihydrobenzofuran creates a bitopic pharmacophore hypothesis: The benzofuran moiety may target extracellular allosteric regions (e.g., o2-o3 loops), while the cyclopropanamine extends toward membrane-embedded allosteric subpockets. This dual engagement could enable unprecedented control over receptor conformation, potentially addressing therapeutic challenges in neurological disorders where selective allosteric drugs are lacking [1] [9].
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: